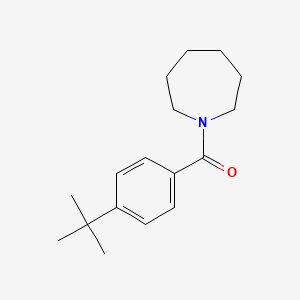

Azepan-1-yl(4-tert-butylphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

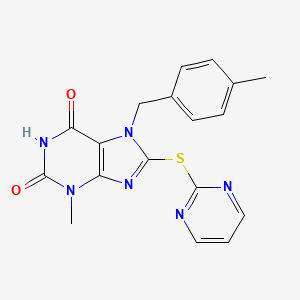

Azepan-1-yl(4-tert-butylphenyl)methanone is a chemical compound with the empirical formula C17H25NO . Its molecular weight is 259.39 .

Molecular Structure Analysis

The SMILES string for this compound isCC(C)(C)C1=CC=C(C=C1)C(N2CCCCCC2)=O . This provides a text representation of the molecule’s structure. The InChI key is YFUPZCOWKYLMEJ-UHFFFAOYSA-N , which is a unique identifier for the molecule. Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C17H25NO and its molecular weight is 259.39 .Applications De Recherche Scientifique

Analysis in Forensic Toxicology

During a study focused on unregulated drugs in Tokyo, researchers identified the azepane isomer of AM-2233, known as benzoylindole (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone. This compound, along with others, was detected in commercial products, highlighting its relevance in forensic toxicology and the monitoring of novel psychoactive substances (Nakajima et al., 2012).

Synthesis of Cyclopentenone Derivatives

Research on the synthesis of trans-4,5-disubstituted cyclopentenone derivatives involved the use of furan-2-yl(phenyl)methanol in aza-Piancatelli rearrangement with aryl amines. This process, catalyzed by phosphomolybdic acid, is significant in organic synthesis for producing cyclopentenone derivatives efficiently (Reddy et al., 2012).

Novel Spiro Compounds Synthesis

A study on the multicomponent reaction of L-proline, isatin, and but-2-ynedioate led to the formation of unprecedented spiro[indoline-3,7′-pyrrolo[1,2-a]azepines]. These findings are important for the development of novel spiro compounds with potential biological activity (Yang et al., 2015).

Photolysis of Aryl Azides

Research on the photolysis of ortho-substituted aryl azides revealed the formation of 3-substituted 2-methoxy-3H-azepines and other products. This study is relevant for understanding the chemical behavior of aryl azides under light exposure and the synthesis of azepine derivatives (Purvis et al., 1984).

Aza-Piancatelli Rearrangement for Heterocyclic Compounds

Another study demonstrated the aza-Piancatelli rearrangement for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives using furan-2-yl(phenyl)methanol derivatives. This research contributes to the development of methods for synthesizing heterocyclic compounds (Reddy et al., 2012).

Safety and Hazards

Azepan-1-yl(4-tert-butylphenyl)methanone is classified under GHS07 for safety . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Propriétés

IUPAC Name |

azepan-1-yl-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-17(2,3)15-10-8-14(9-11-15)16(19)18-12-6-4-5-7-13-18/h8-11H,4-7,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUPZCOWKYLMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2441137.png)

![2-(3-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2441139.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2441140.png)

![4-{4-[(5-Methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2441142.png)

![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)

![2-(4-ethoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2441150.png)

![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)

![1-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)